molecular formula C10H17N3OS B13134841 rac-cis-7-Hydroxy Pramipexole

rac-cis-7-Hydroxy Pramipexole

Cat. No.: B13134841
M. Wt: 227.33 g/mol
InChI Key: UWNDKVURLHPSSG-HTRCEHHLSA-N
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Preparation Methods

The synthesis of rac-cis-7-Hydroxy Pramipexole involves several steps, starting with the preparation of the benzothiazole ring system. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

rac-cis-7-Hydroxy Pramipexole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxy groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of rac-cis-7-Hydroxy Pramipexole is similar to that of pramipexole. It acts as a dopamine receptor agonist, primarily targeting the D2 and D3 receptors in the brain. By stimulating these receptors, the compound helps to alleviate symptoms associated with dopamine deficiency, such as those seen in Parkinson’s disease . The exact molecular pathways involved in its action are still under investigation.

Comparison with Similar Compounds

rac-cis-7-Hydroxy Pramipexole can be compared with other dopamine agonists, such as:

This compound is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other dopamine agonists.

Properties

Molecular Formula

C10H17N3OS

Molecular Weight

227.33 g/mol

IUPAC Name

(6R,7R)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

InChI

InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8-/m1/s1

InChI Key

UWNDKVURLHPSSG-HTRCEHHLSA-N

Isomeric SMILES

CCCN[C@@H]1CCC2=C([C@@H]1O)SC(=N2)N

Canonical SMILES

CCCNC1CCC2=C(C1O)SC(=N2)N

Origin of Product

United States

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